Tubulysin M

Vue d'ensemble

Description

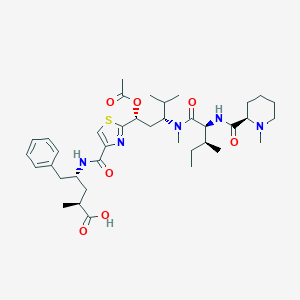

Tubulysin M is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds were first reported by Höfle and coworkers in 2000. This compound, like other tubulysins, exhibits potent antiproliferative activity against human cancer cells, including those that are drug-resistant . Tubulysins inhibit tubulin polymerization, which is essential for cell division, making them promising candidates for anticancer therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin M involves multiple steps, starting with the preparation of the individual amino acid components. These components are then coupled using peptide synthesis techniques. The key steps include the formation of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . The final coupling step involves the formation of the tetrapeptide backbone, followed by deprotection and purification.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Advances in synthetic chemistry have enabled the production of this compound and its analogs through total synthesis . Metabolic engineering of myxobacteria to enhance the production of tubulysins is also being explored .

Analyse Des Réactions Chimiques

Types of Reactions: Tubulysin M undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Tubulysin M has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: It is employed in cell biology research to study microtubule dynamics and cell division.

Mécanisme D'action

Tubulysin M exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to the collapse of the cytoskeleton and ultimately inducing apoptotic cell death . This mechanism is crucial for its effectiveness in targeting rapidly dividing cancer cells while sparing normal, healthy tissue .

Comparaison Avec Des Composés Similaires

- Dolastatin 10

- Hemiasterlin

- Cryptophycins

- Phomopsin A

Comparison: Tubulysin M is unique among these compounds due to its specific structure and the presence of unusual amino acid residues such as N-methyl-D-pipecolic acid, tubuvaline, and tubuphenylalanine . These structural features contribute to its potent antiproliferative activity and its ability to overcome drug resistance in cancer cells . While other compounds like dolastatin 10 and cryptophycins also exhibit antimitotic activity, this compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer agents .

Activité Biologique

Tubulysin M is a member of the tubulysin family, which are naturally occurring tetrapeptides produced by myxobacteria. These compounds exhibit significant cytotoxic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Due to their potent anti-proliferative properties, tubulysins, including this compound, are being explored as potential candidates for antibody-drug conjugates (ADCs) in targeted cancer therapies.

This compound functions primarily through the inhibition of microtubule assembly. It binds to the vinca binding site on tubulin, effectively preventing the polymerization of tubulin into microtubules. This action results in the collapse of the cytoskeleton and triggers apoptotic pathways in cancer cells. The structural components of this compound include residues such as N-methyl-d-pipecolic acid, isoleucine, tubuvaline, and tubuphenylalanine, which are crucial for its biological activity.

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the structure of this compound can influence its biological activity. For instance, studies have shown that changes at the C-11 position can significantly affect both the affinity for tubulin and cytotoxicity against multidrug-resistant (MDR) cancer cell lines. The retention of a hydrolytically stable acetate group at C-11 is critical for maintaining potency in plasma environments .

In Vitro Activity

This compound has demonstrated exceptional potency against various cancer cell lines, including breast, colon, lung, ovarian, and prostate cancers. Its efficacy is particularly notable in MDR cell lines where conventional chemotherapeutics fail. For example, a study reported that this compound exhibited an EC50 in the picomolar range against several sensitive and resistant cancer cell lines .

In Vivo Efficacy

Despite its strong in vitro activity, this compound faces challenges in vivo due to systemic toxicity. Preclinical evaluations have indicated that while it shows promise as an ADC payload, its therapeutic window is narrow. For instance, conjugates of tubulysin with antibodies have been shown to retain significant activity against MDR tumors while minimizing systemic exposure . A notable case study involved a folate-tubulysin conjugate (EC1456), which demonstrated efficacy against subcutaneous tumors while combining with standard care agents .

Case Studies

- Stabilization Strategies : Research has focused on stabilizing tubulysin ADCs to enhance their therapeutic index. A study demonstrated that using a quaternary ammonium salt linker improved the stability and efficacy of tubulysin conjugates against lymphoma models resistant to traditional therapies .

- Glucuronide Linker Systems : The use of glucuronide linkers has shown promise in enhancing the stability and release profiles of tubulysin-based ADCs. These linkers exploit intracellular β-glucuronidase for drug release, demonstrating effective cytotoxicity across various MDR+ tumor models .

Comparative Data Table

| Compound | Type | EC50 (nM) | Activity Against MDR | Stability |

|---|---|---|---|---|

| This compound | Natural Compound | <1 | Yes | Moderate |

| EC1456 (Folate-Tub) | ADC | 0.5 | Yes | High |

| MMAE (Control) | ADC | 1 | No | High |

Propriétés

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)/t24-,25-,28+,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBZYODNVHQLFG-ZRBKHQLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.